
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and an azetidine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Methoxylation: Addition of a methoxy group to the phenoxy ring.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Esterification: Introduction of the tert-butyl ester group.
The reaction conditions for these steps may vary, but common reagents include bromine, methanol, and tert-butyl alcohol. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the methoxy group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to these targets, while the azetidine ring may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate include:
(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester: Similar structure but lacks the azetidine ring.
tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate: Contains a carbamate group instead of the azetidine ring.
tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate: Similar structure with slight variations in the ester group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the azetidine ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20BrNO4 |
---|---|
Molekulargewicht |
358.23 g/mol |
IUPAC-Name |
tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-8-11(9-17)20-13-7-10(16)5-6-12(13)19-4/h5-7,11H,8-9H2,1-4H3 |
InChI-Schlüssel |
FEDHTOLFDQLTMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.